5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole
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Description
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family and has shown promising results in research related to drug discovery, cancer treatment, and other biomedical applications.
Scientific Research Applications
Molecular Structure and Crystallography
The molecular structure and crystallography of compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole have been extensively studied. For instance, the compound 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole was analyzed, revealing the orientation of its phenyl and bromophenyl rings concerning the imidazole ring. Notably, no significant intermolecular interactions were observed within its crystal structure (Mohamed et al., 2013). Similarly, compounds 2-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-4,5-diphenyl-1H-imidazole and 1-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have been synthesized and characterized, further emphasizing the importance of molecular docking studies to understand the interactions of related compounds (Sharma et al., 2018).
Antimicrobial Properties
Imidazole compounds showcase broad applications in various areas of clinical medicine. A particular focus has been on synthesizing novel imidazoles as potent antimicrobial agents. For example, derivatives of 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole and related compounds were synthesized and tested for their antimicrobial activities against organisms like Candida albicans (Narwal et al., 2012).
Photophysical and Theoretical Studies
Imidazole-based compounds are also a subject of interest in photophysical and theoretical studies. For instance, imidazole-based excited-state intramolecular proton transfer (ESIPT) blue fluorescent molecules were synthesized and characterized, showcasing intense ESIPT fluorescence at 480nm. These studies provide insights into the electronic absorption spectra and thermal analyses of the compounds (Somasundaram et al., 2018).
properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-ethylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2S/c1-2-22-17-20-11-16(12-6-8-13(18)9-7-12)21(17)15-5-3-4-14(19)10-15/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGKHLDWXATMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole |
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